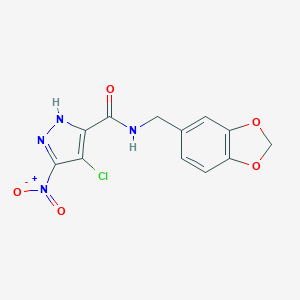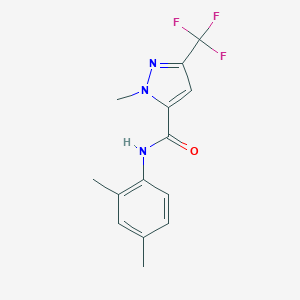![molecular formula C19H17ClN4O2 B214046 N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, commonly known as "ACPA," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
Mechanism of Action
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor by ACPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of neuronal activity and the regulation of various physiological processes, such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are primarily mediated by its interaction with the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ACPA has also been shown to have anti-inflammatory effects and to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
ACPA has several advantages for laboratory experiments, including its high selectivity for the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, ACPA also has several limitations, including its potential for off-target effects, its limited solubility in organic solvents, and its potential for toxicity at high concentrations.
Future Directions
There are several future directions for research on ACPA, including the development of more selective N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor agonists, the investigation of the potential therapeutic applications of ACPA in various disease states, and the exploration of the underlying mechanisms of ACPA's effects on neuronal activity and immune function. Additionally, further studies are needed to determine the optimal dosing and administration of ACPA for therapeutic use.
Synthesis Methods
The synthesis of ACPA involves several steps, including the reaction between 3-aminophenol and acetic anhydride to form N-acetyl-3-aminophenol, which is then reacted with 4-chloromethyl-1H-pyrazole-1-carboxylic acid to form N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and requires several purification steps to obtain a pure product.
Scientific Research Applications
ACPA has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, ACPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, ACPA has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In immunology, ACPA has been shown to modulate the immune response and to have anti-inflammatory effects.
properties
Product Name |
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide |
|---|---|
Molecular Formula |
C19H17ClN4O2 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13(25)22-17-6-3-7-18(9-17)23-19(26)15-5-2-4-14(8-15)11-24-12-16(20)10-21-24/h2-10,12H,11H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
HJSVLEHIXHEQNK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)
![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213971.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B213973.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)
![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)